1-(3-Methylbutyl)-1H-pyrazol-4-amine
Description
1-(3-Methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3-methylbutyl substituent at the N1 position and an amine group at the C4 position. This compound belongs to a class of heterocyclic amines with diverse applications in medicinal chemistry, agrochemicals, and materials science. Pyrazole derivatives are renowned for their structural versatility, enabling modifications that influence pharmacokinetic properties, binding affinities, and metabolic stability .
Properties
IUPAC Name |
1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUVQKNCSQAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylbutylamine with a suitable pyrazole derivative. One common method is the nucleophilic substitution reaction where 3-methylbutylamine reacts with 4-chloropyrazole under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(3-Methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-methylbutyl group in the target compound provides moderate lipophilicity, whereas adamantyl () and trifluoromethylphenyl () substituents significantly increase hydrophobicity.
- Electron-Withdrawing Effects : Trifluoromethyl (CF₃) groups () enhance metabolic stability and binding to hydrophobic enzyme pockets, as seen in GLUT1 inhibitors.
- Biological Activity : Chlorophenyl derivatives () exhibit antimicrobial properties, while Ceapins () modulate stress response pathways in cells.
Biological Activity
1-(3-Methylbutyl)-1H-pyrazol-4-amine is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological applications, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is CHN, featuring a 3-methylbutyl substituent at the first position and an amine group at the fourth position. This configuration imparts distinct chemical properties that are relevant for various applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Its potential applications include:
- Pharmacological Applications : Studies have shown that this compound can interact with various biological targets, suggesting its utility in drug development. It has been investigated for its anti-inflammatory and neuroprotective effects.
- Flavoring Agent : The compound is also utilized as a flavoring agent in animal feed, demonstrating safety for animals and consumers alike.
Synthesis Methods
Several methods exist for synthesizing this compound, each optimized for desired yields and purity levels. Common synthesis routes include:
- Condensation Reactions : Involving the reaction of appropriate aldehydes with hydrazines.
- Reflux Methods : Utilizing solvents to facilitate the formation of the pyrazole ring through heating.
These methods allow for the synthesis of derivatives that may exhibit altered biological activities or improved solubility.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| 1-Methyl-1H-pyrazole | Pyrazole | Used as a building block in drug synthesis |
| 4-Amino-1H-pyrazole | Pyrazole | Exhibits antibacterial activity |
| 5-Methyl-1H-pyrazole | Pyrazole | Known for anti-inflammatory properties |
| 3-Amino-5-methylpyrazole | Pyrazole | Displays neuroprotective effects |
This comparison highlights how the specific substituents on the pyrazole ring influence biological activity. The branched alkyl group and amine functional group in this compound contribute to its distinct pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Another investigation indicated that it could protect neuronal cells from oxidative stress, opening avenues for research into neurodegenerative disease therapies.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(3-Methylbutyl)-1H-pyrazol-4-amine?
Answer: Synthetic optimization requires attention to:
- Coupling agents : Use copper(I) bromide and cesium carbonate for efficient cross-coupling reactions (e.g., aryl iodide intermediates react with amines under mild conditions) .
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity, while dichloroethane is suitable for amide bond formation .
- Reaction time and temperature : Extended stirring (48–72 hours) at 35–50°C improves yields for sterically hindered intermediates .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) effectively isolates the compound from byproducts .
Q. How can structural characterization of this compound be validated?
Answer:
- NMR spectroscopy : Compare and chemical shifts with analogs (e.g., pyridinyl-pyrazole derivatives in show δ 8.87–7.51 ppm for aromatic protons) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI m/z 215 [M+H]+ for related compounds) .
- Elemental analysis : Validate purity (>95%) to rule out residual solvents or unreacted starting materials .
Q. What purification strategies are effective for isolating this compound?
Answer:
- Acid-base extraction : Use hydrochloric acid washes to remove unreacted amines .
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity solids .
- Chromatography : Reverse-phase silica columns resolve polar impurities, especially in morpholine-containing analogs .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
Answer:
- Solvent effects : CDCl vs. DMSO-d can shift proton signals (e.g., aromatic protons in vary by 0.2–0.5 ppm) .
- Dynamic processes : Rotamers or tautomers may split signals; variable-temperature NMR (VT-NMR) clarifies exchange dynamics .
- Impurity interference : Use 2D NMR (e.g., - HSQC) to distinguish target compound peaks from byproducts .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the pyrazole C4 position .
- Solvent modeling : COSMO-RS simulations predict solvation effects on reaction pathways (e.g., dichloroethane vs. DMF) .
- Transition-state analysis : Identify steric barriers from the 3-methylbutyl group using Gaussian or ORCA software .
Q. How can crystallography address contradictions in proposed structures from spectral data?
Answer:
- Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isoxazole ring formation) .
- SHELX refinement : Use SHELXL for high-resolution data to validate bond lengths/angles (e.g., pyrazole N–N distances ~1.34 Å) .
- Twinned data handling : Apply SHELXE for robust phasing in cases of crystal twinning .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate stabilization : Protect the amine with Boc groups during coupling steps to prevent side reactions .
- Catalyst screening : Test palladium/copper systems for Ullmann-type couplings, optimizing ligand ratios (e.g., 1:2 CuBr:CsCO) .
- Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .
Q. How do substituents on the pyrazole ring influence biological activity?
Answer:
- SAR studies : Compare 1-(3-Methylbutyl) analogs with methyl, chloro, or trifluoromethyl groups at C3/C5 positions (e.g., shows enhanced antimicrobial activity with electron-withdrawing groups) .
- LogP calculations : The 3-methylbutyl chain increases lipophilicity, improving membrane permeability in cell-based assays .
- Docking simulations : Map the compound’s binding to targets like σ receptors using AutoDock Vina .
Methodological Notes
- Contradictory data : Cross-validate spectral results (e.g., NMR + HRMS + X-ray) to resolve ambiguities .
- Scale-up challenges : Optimize catalytic systems (e.g., copper nanoparticles) for gram-scale synthesis .
- Troubleshooting : Monitor reaction progress via TLC with UV-active sprays (e.g., ninhydrin for amines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
